An In-depth Technical Guide to 3-Nitrophenylacetonitrile
An In-depth Technical Guide to 3-Nitrophenylacetonitrile
Introduction
3-Nitrophenylacetonitrile, also known as m-nitrobenzyl cyanide, is an important organic intermediate widely utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring both a nitrile and a nitro group on a benzene (B151609) ring, makes it a versatile building block for introducing these functionalities into more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The primary identifier for 3-Nitrophenylacetonitrile is its CAS (Chemical Abstracts Service) Registry Number.
| Identifier | Value |
| CAS Number | 621-50-1 [1][2][3][4] |
| IUPAC Name | 2-(3-nitrophenyl)acetonitrile[2] |
| Molecular Formula | C₈H₆N₂O₂[2] |
| Molecular Weight | 162.15 g/mol [2] |
| InChI Key | WAVKEPUFQMUGBP-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CC#N[2] |
| Synonyms | (3-Nitrophenyl)acetonitrile, 3-Nitrobenzyl cyanide, m-Nitrobenzyl cyanide[2][3][4] |
Physicochemical Data
The physical and chemical properties of 3-Nitrophenylacetonitrile are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Pale yellow to light brown solid/crystalline powder[3][5][6] |
| Melting Point | 60-62 °C[3] |
| Boiling Point | 180 °C at 3 mmHg[3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate[3][6] |
| Density | ~1.33 g/cm³ (estimate)[3][6] |
| Storage Temperature | -20°C Freezer[3][6] or 2-8°C Refrigerator[4] |
Synthesis of 3-Nitrophenylacetonitrile
A common method for the preparation of 3-Nitrophenylacetonitrile is through the nitration of phenylacetonitrile (B145931).[6] This electrophilic aromatic substitution reaction primarily yields a mixture of ortho, meta, and para isomers, from which the meta-isomer (3-Nitrophenylacetonitrile) can be isolated.
Experimental Protocol: Nitration of Phenylacetonitrile
The following is a generalized protocol based on typical nitration reactions:
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared in a flask, typically cooled in an ice bath to maintain a low temperature. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Addition of Phenylacetonitrile: Phenylacetonitrile is added dropwise to the cold nitrating mixture with continuous stirring. The temperature must be carefully controlled to prevent over-nitration and side reactions.
-
Reaction: The reaction is allowed to proceed at a low temperature for a specified period.
-
Quenching and Isolation: The reaction mixture is then poured onto crushed ice, causing the nitrated product to precipitate.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acids, and then purified, often by recrystallization from a suitable solvent like ethanol-water, to yield 3-Nitrophenylacetonitrile.[7][8]
Synthesis Workflow
Applications in Research and Development
3-Nitrophenylacetonitrile serves as a key starting material and intermediate in organic synthesis.[3]
-
Pharmaceutical Synthesis: It is a precursor in the manufacturing of various active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced, providing pathways to a wide range of functionalized molecules.
-
Agrochemicals: It is used in the synthesis of certain pesticides and plant growth regulators.[5]
-
Dye Industry: The chromophoric nitro group and reactive nitrile functionality make it a useful component in the production of specialty dyes.[6]
Spectroscopic Data
Characterization of 3-Nitrophenylacetonitrile is typically performed using standard spectroscopic methods. Available data includes:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[9]
-
Infrared Spectroscopy (IR): FTIR spectra show characteristic absorption peaks for the nitrile (C≡N) and nitro (NO₂) functional groups.[9]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Raman Spectroscopy: Complementary vibrational spectroscopic data is also available.[9]
Safety and Handling
3-Nitrophenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
References
- 1. scbt.com [scbt.com]
- 2. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-Nitrophenylacetonitrile [myskinrecipes.com]
- 6. chembk.com [chembk.com]
- 7. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 8. CN101786966A - New preparation technology of p-nitro phenylacetonitrile - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
